6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C24H25ClN2O5S |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
6-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25ClN2O5S/c1-15-10-22-19(11-20(15)25)21(28)12-23(32-22)24(29)27(18-8-9-33(30,31)14-18)13-16-4-6-17(7-5-16)26(2)3/h4-7,10-12,18H,8-9,13-14H2,1-3H3 |
InChI Key |
YZFUUGOELLLUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation and Cyclization
The chromene scaffold is typically constructed via a tandem Knoevenagel-Michael-cyclocondensation reaction. A representative protocol derived from involves:
Reactants:
-
5-Chloro-2-hydroxy-3-methylbenzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
Conditions:
-
Solvent: Ethanol/H₂O (4:1 v/v)
-
Temperature: 80°C, 6 h
Mechanism:
-
Knoevenagel condensation: Forms α,β-unsaturated ketone intermediate.
-
Michael addition: Enol attack on the activated double bond.
-
Cyclization: Intramolecular ester hydrolysis and lactonization to yield ethyl 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylate.
Oxidation to Carboxylic Acid
The ester intermediate is hydrolyzed to the carboxylic acid using optimized conditions from:
Conditions:
-
Reagent: NaOCl₂ (2.0 equiv), sulfamic acid (1.5 equiv)
-
Solvent: DCM/H₂O (3:1)
-
Time: 3 h, room temperature
Product: 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Carboxamide Formation
Acid Chloride Activation
The carboxylic acid is converted to its reactive acid chloride:
Conditions:
-
Reagent: SOCl₂ (3.0 equiv)
-
Solvent: Anhydrous DCM
-
Temperature: Reflux, 2 h
-
Workup: Evaporation under reduced pressure
Secondary Amine Synthesis
The tertiary amide requires pre-formation of the secondary amine N-[4-(dimethylamino)benzyl]-1,1-dioxidotetrahydrothiophen-3-amine:
Step 1: Alkylation of 1,1-Dioxidotetrahydrothiophen-3-amine
-
Reagent: 4-(Dimethylamino)benzyl chloride (1.1 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMF, 60°C, 12 h
Step 2: Purification
-
Column chromatography (SiO₂, EtOAc/hexane 1:3 → 1:1)
Amide Coupling
The acid chloride reacts with the secondary amine under Schotten-Baumann conditions:
Conditions:
-
Secondary amine (1.05 equiv)
-
Base: Et₃N (3.0 equiv)
-
Solvent: DCM, 0°C → room temperature, 6 h
Key Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromene H3), 7.35–7.28 (m, 4H, aromatic), 4.62 (d, J = 14 Hz, 1H, NCH₂), 3.92–3.85 (m, 1H, tetrahydrothiophene), 2.94 (s, 6H, N(CH₃)₂), 2.42 (s, 3H, CH₃).
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₅H₂₇ClN₂O₅S: 527.1309; found: 527.1312.
Optimization and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and thiophene groups.
Reduction: Reduction reactions can occur at the chromene core and the carbonyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzyl and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with chromene structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that related chromene derivatives possess antibacterial and antifungal activities against various pathogens. The compound may similarly exhibit these effects due to its structural similarities to other active chromenes .
Antihistaminic and Antiallergic Effects
Compounds derived from the chromone framework have been evaluated for their antihistaminic properties. In vitro studies have shown that certain substituted chromenes can inhibit histamine-induced contractions in isolated tissues, suggesting potential applications in treating allergic reactions and asthma . The specific structure of 6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide may enhance this activity through improved receptor binding.
Mechanistic Studies
Molecular docking studies are critical in understanding how this compound interacts with biological targets at the molecular level. Using computational methods, researchers can predict binding affinities and elucidate the mechanisms of action of the compound against specific enzymes or receptors involved in disease pathways.
Antimicrobial Screening
A comprehensive study evaluated the antimicrobial efficacy of various chromene derivatives, including those similar to the compound under discussion. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) established for effective dosage levels .
Antihistaminic Activity Assessment
In vitro experiments conducted on guinea pig ileum tissues demonstrated that certain chromene derivatives could significantly reduce histamine-induced contractions. This suggests potential therapeutic applications for respiratory conditions like asthma or allergic rhinitis .
Data Table: Summary of Biological Activities
| Activity | Compound | Target Pathogen/Condition | Effectiveness |
|---|---|---|---|
| Antimicrobial | Chromene Derivatives | Various Bacteria/Fungi | Significant (IZ: 16–26 mm) |
| Antihistaminic | Chromene Derivatives | Allergic Reactions | Effective (inhibition observed) |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes or receptors, leading to modulation of biological processes. The benzyl and thiophene groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Sulfone Stability : All analogues retain the 1,1-dioxidotetrahydrothiophen-3-yl group, suggesting a shared emphasis on metabolic stability and hydrogen-bonding capacity.
Spectroscopic and Computational Comparisons
NMR Profiling
highlights that substituent changes in regions analogous to the benzyl group (e.g., positions 29–36 and 39–44 in related compounds) cause distinct chemical shift perturbations. For example, replacing dimethylamino with ethyl (as in ) would deshield nearby protons due to reduced electron donation, altering δ values by 0.1–0.3 ppm .
Molecular Similarity Metrics
Computational studies using Tanimoto and Dice similarity indices () quantify structural resemblance:
Graph-Based Comparisons
Graph-theoretical methods () reveal that the chromene carboxamide scaffold has a 32-node graph, while simplified analogues (e.g., ) reduce to 18-node graphs, impacting predicted binding modes in docking studies .
Biological Activity
The compound 6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a derivative of the chromene class, which has garnered attention for its diverse biological activities. Chromene derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antihistaminic properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 478.56 g/mol. The structure features a chromene backbone which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. The compound was evaluated against various cancer cell lines, including human colon adenocarcinoma (HT-29). In vitro assays indicated that it exhibited significant growth inhibition with a GI50 value less than 11 μM, suggesting potent anticancer activity .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 6-chloro-N-[4-(dimethylamino)benzyl]-... | HT-29 | <11 |
Anticonvulsant Activity
The anticonvulsant properties were assessed using the maximal electroshock seizure (MES) model in albino Wistar rats. The compound demonstrated protective effects at doses of 100 mg/kg and 300 mg/kg, indicating its potential use in epilepsy treatment .
| Dose (mg/kg) | Protection (%) |
|---|---|
| 100 | 38.34 |
| 300 | 48.34 |
Antihistaminic Activity
In vitro studies have shown that chromene derivatives can inhibit histamine-induced contractions in isolated guinea pig ileum, which is indicative of antihistaminic activity. The compound exhibited significant inhibition rates, contributing to its profile as an antiallergic agent .
| Compound | % Inhibition at 50 μmol |
|---|---|
| Test Compound | 75.4 |
| Standard (Aminophylline) | 43.34 |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Anticancer Mechanism : The compound's structure allows it to inhibit cell proliferation and induce apoptosis in cancer cells.
- Anticonvulsant Mechanism : It may modulate neurotransmitter release or enhance GABAergic activity.
- Antihistaminic Mechanism : The compound likely acts as an antagonist at the H1 receptor, blocking histamine's action.
Case Studies
- Study on Anticancer Activity : A series of experiments conducted on HT-29 cells demonstrated that compounds with similar structural features showed varying degrees of cytotoxicity. The tested compound was among the most potent.
- Evaluation of Anticonvulsant Effects : In a controlled study, the efficacy of the compound was compared to standard anticonvulsants, showing promising results in seizure models.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Critical steps include:
- Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Optimization of base (e.g., triethylamine) to deprotonate intermediates and enhance coupling efficiency .
- Purification via recrystallization (e.g., Et₂O) or column chromatography for high yields (>60%) .
- Data Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Triethylamine, DCM, RT, N₂ atmosphere | 64-75% | |
| Purification | Recrystallization (Et₂O) | >95% purity |
Q. How can structural confirmation be achieved using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR , HRMS , and LC-MS for unambiguous confirmation:
- ¹H NMR : Look for diagnostic peaks (e.g., aromatic protons at δ 6.5–8.5 ppm, dimethylamino groups at δ 2.8–3.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <0.5 ppm error .
- Example Spectral Data :
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.76 (s, 1H, chromene), δ 3.46 (q, 4H, diethylamino) | |
| ¹³C NMR | δ 164.20 (carbonyl), δ 157.33 (chromene) |
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers .
- Apply AI-driven platforms (e.g., COMSOL Multiphysics) for real-time simulation of solvent effects and reagent ratios .
- Integrate experimental data into computational workflows to refine predictions (e.g., reaction yield vs. temperature) .
Q. What strategies resolve contradictions in spectral or bioactivity data across studies?
- Methodological Answer :
- Cross-validate NMR/LC-MS data with synthetic intermediates to trace impurities (e.g., unreacted starting materials) .
- Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature) to reconcile bioactivity discrepancies .
- Use meta-analysis of literature to identify trends in substituent effects (e.g., chloro vs. methyl groups on chromene activity) .
Q. How can heterogeneous catalysis improve the scalability of this compound's synthesis?
- Methodological Answer :
- Screen catalysts (e.g., Pd/C, zeolites) for coupling steps to reduce reaction time and byproducts .
- Optimize membrane separation technologies for continuous flow synthesis, enhancing throughput .
- Case Study :
- Palladium-catalyzed coupling improved yield from 60% to 82% in analogous chromene derivatives .
Q. What are the implications of substituent modifications (e.g., dimethylamino vs. trifluoromethyl) on pharmacological activity?
- Methodological Answer :
- Conduct SAR studies by synthesizing analogs (e.g., replacing dimethylamino with CF₃) and testing against target enzymes .
- Use molecular docking to predict binding affinities (e.g., interactions with kinase active sites) .
- Data Insight :
- Dimethylamino groups enhance solubility but may reduce metabolic stability compared to halogenated analogs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
